Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate

Vue d'ensemble

Description

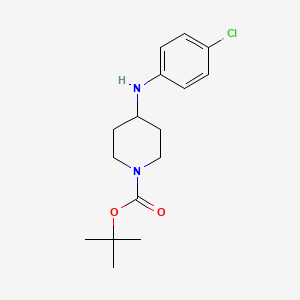

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is a compound with a molecular weight of 310.82 . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .

Synthesis Analysis

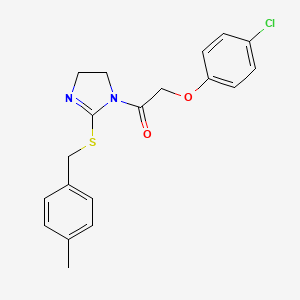

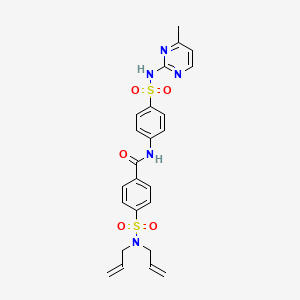

This compound is one of the precursors used in the synthesis of fentanyl and its analogues . In 2017, two main precursors, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control. Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture, including Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate .Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-(4-chloroanilino)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 .Chemical Reactions Analysis

As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is 310.82 . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

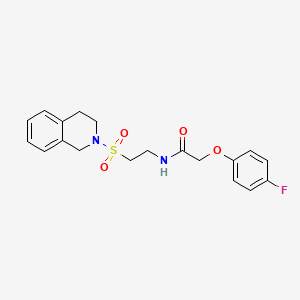

Synthesis and Intermediate Applications

- Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate has been utilized as a significant intermediate in the synthesis of various biologically active compounds. For instance, its derivative was used in the synthesis of crizotinib, a medication used in cancer treatment (D. Kong et al., 2016).

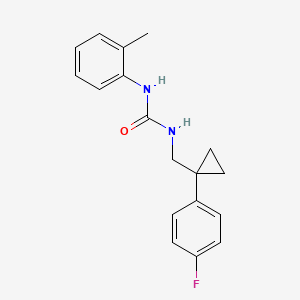

Structural Studies

- X-ray studies have shown that certain tert-butyl piperidine-1-carboxylate derivatives crystallize in specific forms, providing insights into their molecular structures. This is crucial for understanding the chemical behavior and potential applications of these compounds (C. Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

- Piperidine derivatives have been synthesized using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, which is structurally related to tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate. These derivatives are promising synthons for the preparation of diverse piperidine compounds, which have wide-ranging applications in medicinal chemistry (A. I. Moskalenko & V. Boev, 2014).

Intermediate for Anticancer Drugs

- Tert-butyl piperidine-1-carboxylate derivatives have been identified as important intermediates for the synthesis of small molecule anticancer drugs. Their chemical properties make them suitable for drug development, highlighting the versatility of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate in medicinal applications (Binliang Zhang et al., 2018).

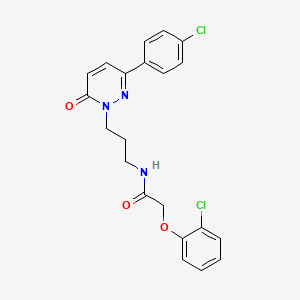

Anticorrosive Properties

- A novel heterocyclic compound structurally related to tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate demonstrated effective anticorrosive properties for carbon steel in acidic solutions. This suggests potential industrial applications of tert-butyl piperidine-1-carboxylate derivatives in material science (B. Praveen et al., 2021).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s important to note that as a precursor to fentanyl, it is associated with significant risks. Fentanyl is a potent opioid and is one of the major contributing drugs to the opioid crisis in North America .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCGLDYCFQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)